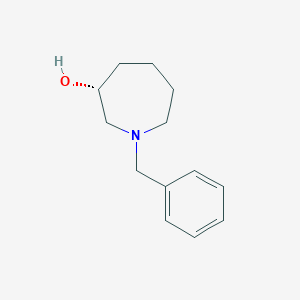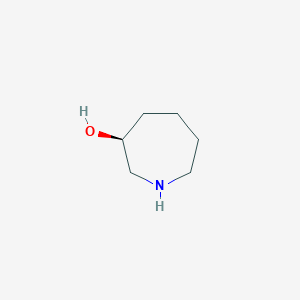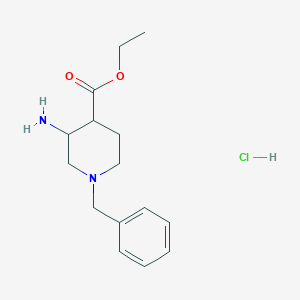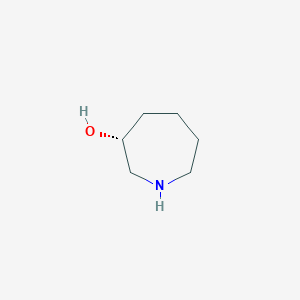
(R)-Azepan-3-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Azepan-3-ol typically involves the reduction of azepan-3-one using chiral reducing agents to ensure the formation of the ®-enantiomer. One common method involves the use of borane-tetrahydrofuran complex in the presence of a chiral catalyst. The reaction is carried out under an inert atmosphere at low temperatures to achieve high enantioselectivity.
Industrial Production Methods: On an industrial scale, ®-Azepan-3-ol can be produced through catalytic hydrogenation of azepan-3-one using a chiral catalyst. This method is preferred due to its scalability and cost-effectiveness. The reaction conditions typically involve high pressure and moderate temperatures to ensure complete conversion and high yield.
Chemical Reactions Analysis
Types of Reactions: ®-Azepan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form azepan-3-one using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form azepane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Substitution: Thionyl chloride in dichloromethane at low temperatures.
Major Products Formed:
Oxidation: Azepan-3-one.
Reduction: Azepane.
Substitution: Various substituted azepanes depending on the reagent used.
Scientific Research Applications
®-Azepan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: ®-Azepan-3-ol derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of polymers and materials with specific properties due to its unique structure.
Mechanism of Action
The mechanism of action of ®-Azepan-3-ol involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects. The hydroxyl group plays a crucial role in these interactions, often forming hydrogen bonds with the target molecules, thereby influencing their activity and function.
Comparison with Similar Compounds
Azepane: The parent compound without the hydroxyl group.
Azepan-3-one: The oxidized form of ®-Azepan-3-ol.
(S)-Azepan-3-ol: The enantiomer of ®-Azepan-3-ol.
Comparison:
Azepane vs. ®-Azepan-3-ol: Azepane lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Azepan-3-one vs. ®-Azepan-3-ol: Azepan-3-one is more reactive towards nucleophiles due to the presence of the carbonyl group.
(S)-Azepan-3-ol vs. ®-Azepan-3-ol: The (S)-enantiomer has different stereochemistry, which can lead to different biological activities and interactions with chiral environments.
Properties
IUPAC Name |
(3R)-azepan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-6-3-1-2-4-7-5-6/h6-8H,1-5H2/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIMYOUDBYVEIN-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC[C@@H](C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Amino-1'-Boc-6-methoxy-spiro[indane-2,4'-piperidine]](/img/structure/B8189285.png)
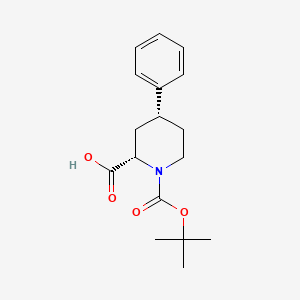
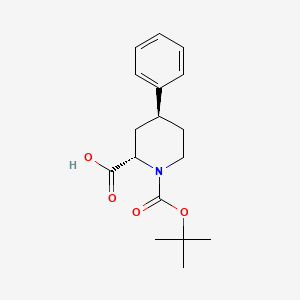
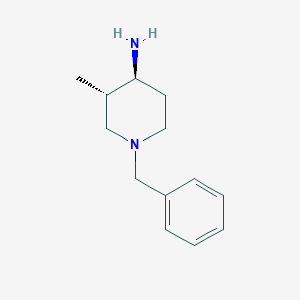
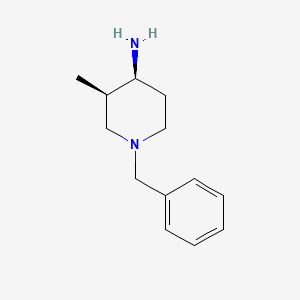
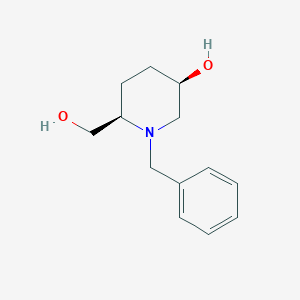
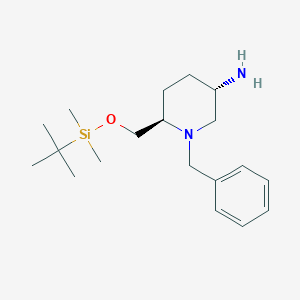

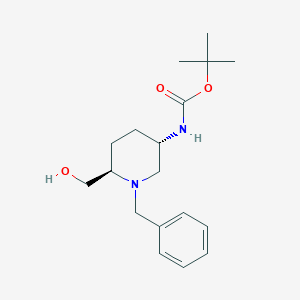
![Rel-(1R,2S,5R)-6-azabicyclo[3.1.1]heptane-2-carboxylic acid](/img/structure/B8189353.png)
